molecular formula C25H16ClN3 B12502518 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine

2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine

Katalognummer: B12502518
Molekulargewicht: 393.9 g/mol
InChI-Schlüssel: OPFWNJYGUINRCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a phenylnaphthyl group attached to the triazine ring

Vorbereitungsmethoden

The synthesis of 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. In this case, the reaction between 2,4-dichloropyrimidine and phenylboronic acid, followed by further functionalization, can yield the desired compound .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine include other triazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and reactivity. Examples include:

  • 2,4-Dichloro-6-phenyl-1,3,5-triazine
  • 2-Chloro-4,6-diphenyl-1,3,5-triazine

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and physical properties .

Eigenschaften

Molekularformel

C25H16ClN3

Molekulargewicht

393.9 g/mol

IUPAC-Name

2-chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine

InChI

InChI=1S/C25H16ClN3/c26-25-28-23(18-9-5-2-6-10-18)27-24(29-25)22-14-13-20-15-19(11-12-21(20)16-22)17-7-3-1-4-8-17/h1-16H

InChI-Schlüssel

OPFWNJYGUINRCW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.